5-Chloro-N,N-dimethyl-1,2,4-triazin-3-amine
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Overview
Description
5-Chloro-N,N-dimethyl-1,2,4-triazin-3-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chlorine atom and two methyl groups attached to the nitrogen atoms, making it a unique derivative of triazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-dimethyl-1,2,4-triazin-3-amine typically involves the chlorination of a triazine precursor. One common method includes the reaction of cyanuric chloride with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Starting Materials: Cyanuric chloride and dimethylamine.
Reaction Conditions: The reaction is conducted at low temperatures (0-10°C) to control the exothermic nature of the reaction.
Purification: The product is purified through recrystallization or distillation to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The reaction conditions are optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N,N-dimethyl-1,2,4-triazin-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N,N-dimethyl-1,2,4-triazin-3-amine derivatives.
Oxidation: Formation of triazine N-oxides.
Reduction: Formation of reduced triazine derivatives.
Scientific Research Applications
5-Chloro-N,N-dimethyl-1,2,4-triazin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in cancer therapy as it can inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the production of herbicides and pesticides due to its ability to interfere with plant growth.
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-dimethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis.
Pathways Involved: It inhibits the folate pathway, leading to the disruption of DNA synthesis and cell division.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Similar in structure but with diethyl groups instead of dimethyl groups.
5,5-Dimethyl-2-chloro-1,3,2-dioxaphosphorinane-2-one: Contains a similar chlorine atom but differs in the ring structure.
Uniqueness
5-Chloro-N,N-dimethyl-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H7ClN4 |
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Molecular Weight |
158.59 g/mol |
IUPAC Name |
5-chloro-N,N-dimethyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C5H7ClN4/c1-10(2)5-8-4(6)3-7-9-5/h3H,1-2H3 |
InChI Key |
PCOXMABTYKDNND-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CN=N1)Cl |
Origin of Product |
United States |
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